molecular formula C14H26N2O5 B1641969 Boc-Gln-Otbu

Boc-Gln-Otbu

Cat. No.: B1641969
M. Wt: 302.37 g/mol
InChI Key: XZQFQTCMYQONBG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gln-Otbu is a chemical compound with the molecular formula C14H26N2O5. It is often used in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln-Otbu typically involves the protection of amino acids. One common method is the use of tert-butyl chloroformate (Boc anhydride) to protect the amino group. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Boc-Gln-Otbu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Boc-Gln-Otbu has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-Gln-Otbu involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The presence of the carbamate group allows it to form stable intermediates, which can be further processed by enzymatic or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate
  • Tert-butyl (2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoate
  • Tert-butyl (2S)-2-hydroxy-3-[(tert-butoxycarbonyl)amino]-4-phenylbutyl

Uniqueness

Boc-Gln-Otbu is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)9(7-8-10(15)17)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,17)(H,16,19)/t9-/m0/s1

InChI Key

XZQFQTCMYQONBG-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C

SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C

sequence

Q

Origin of Product

United States

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